molecular formula C12H8F7NO B1425481 2-(Heptafluoropropyl)-5-methoxy-1H-indole CAS No. 923569-79-3

2-(Heptafluoropropyl)-5-methoxy-1H-indole

Cat. No.: B1425481
CAS No.: 923569-79-3
M. Wt: 315.19 g/mol
InChI Key: ASWZKBOTOHYLHW-UHFFFAOYSA-N
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Description

2-(Heptafluoropropyl)-5-methoxy-1H-indole is a fluorinated indole derivative known for its unique chemical properties The compound features a heptafluoropropyl group attached to the indole ring, which imparts significant stability and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Heptafluoropropyl)-5-methoxy-1H-indole typically involves the introduction of the heptafluoropropyl group to the indole core. One common method is the reaction of 5-methoxyindole with heptafluoropropyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Heptafluoropropyl)-5-methoxy-1H-indole undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The indole ring can be reduced under hydrogenation conditions to form tetrahydroindole derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of 2-(Heptafluoropropyl)-5-formyl-1H-indole or 2-(Heptafluoropropyl)-5-carboxy-1H-indole.

    Reduction: Formation of 2-(Heptafluoropropyl)-5-methoxy-1,2,3,4-tetrahydro-1H-indole.

    Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Heptafluoropropyl)-5-methoxy-1H-indole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique pharmacokinetic properties.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 2-(Heptafluoropropyl)-5-methoxy-1H-indole exerts its effects is primarily through its interaction with biological targets. The heptafluoropropyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various molecular targets, including enzymes and receptors, potentially modulating their activity and leading to biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Heptafluoropropyl)-1H-indole: Lacks the methoxy group, resulting in different reactivity and properties.

    5-Methoxy-1H-indole: Lacks the heptafluoropropyl group, leading to reduced stability and different chemical behavior.

    2-(Trifluoromethyl)-5-methoxy-1H-indole: Contains a trifluoromethyl group instead of heptafluoropropyl, affecting its reactivity and applications.

Uniqueness

2-(Heptafluoropropyl)-5-methoxy-1H-indole is unique due to the presence of both the heptafluoropropyl and methoxy groups, which confer distinct chemical and physical properties. This combination enhances its stability, reactivity, and potential for various applications in scientific research and industry.

Properties

IUPAC Name

2-(1,1,2,2,3,3,3-heptafluoropropyl)-5-methoxy-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F7NO/c1-21-7-2-3-8-6(4-7)5-9(20-8)10(13,14)11(15,16)12(17,18)19/h2-5,20H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASWZKBOTOHYLHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC(=C2)C(C(C(F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60724351
Record name 2-(Heptafluoropropyl)-5-methoxy-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60724351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923569-79-3
Record name 2-(Heptafluoropropyl)-5-methoxy-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60724351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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